![molecular formula C16H19NO B1520357 [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine CAS No. 1184580-00-4](/img/structure/B1520357.png)
[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine
Overview
Description
[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine is a phenylmethanamine derivative characterized by a 3,5-dimethylphenoxy substituent at the para-position of the benzene ring and a methyl group at the meta-position relative to the methanamine group. Phenylmethanamines are frequently studied for their applications in pharmaceuticals, agrochemicals, and synthetic intermediates due to their versatile amine functionality and aromatic substitution patterns .
Biological Activity
The compound [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine is a synthetic organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Structural Features
- The compound consists of a methanamine functional group linked to a biphenyl system, specifically featuring a dimethylphenoxy group and a methyl-substituted phenyl ring.
- The presence of multiple aromatic rings suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit several biological activities:
- Antidepressant Activity : Compounds containing amine functionalities often modulate neurotransmitter levels, suggesting potential antidepressant effects.
- Anti-inflammatory Properties : The aromatic rings may inhibit pro-inflammatory mediators, contributing to anti-inflammatory effects.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, indicating protective effects against oxidative stress.
The mechanism of action for This compound likely involves binding to specific molecular targets such as enzymes or receptors. This interaction can inhibit or modulate their activity, potentially leading to therapeutic effects.
Comparative Analysis with Similar Compounds
The following table summarizes structural features and biological activities of compounds structurally related to This compound :
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methyl-6-phenylethynylpyridine | Ethynyl group; pyridine ring | mGluR5 antagonist |
Diphenhydramine | Two phenyl rings; ethylamine | Antihistaminic |
Fluoxetine | Phenoxy group; ethylamine | Selective serotonin reuptake inhibitor |
Case Studies and Research Findings
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Antidepressant Potential :
- A study demonstrated that compounds with similar amine structures increased serotonin levels in animal models, indicating potential antidepressant effects. The findings suggest that This compound could be further explored for similar applications .
- Anti-inflammatory Effects :
- Antioxidant Activity :
Synthesis and Modification
The synthesis of This compound typically involves several key steps that allow for modifications to enhance biological activity:
- Nucleophilic Substitution Reactions : The amine group can undergo nucleophilic substitution to introduce various substituents that may improve pharmacological properties.
- Optimization of Synthetic Routes : Variations in synthetic methods can optimize yield and purity, allowing for the exploration of different derivatives with enhanced activity .
Scientific Research Applications
Antidepressant Activity
Preliminary studies indicate that compounds with similar structural motifs to [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine exhibit potential antidepressant effects. The amine functionality is crucial as it may help modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are pivotal in mood regulation.
Anti-inflammatory Properties
The compound's aromatic rings may contribute to anti-inflammatory effects by inhibiting pro-inflammatory mediators. Similar compounds have shown efficacy in reducing inflammation markers in various experimental models, suggesting that this compound could be explored for treating inflammatory diseases.
Antioxidant Activity
Research indicates that structural analogs can scavenge free radicals, demonstrating potential protective effects against oxidative stress. This property is critical for developing therapies aimed at conditions linked to oxidative damage, such as neurodegenerative diseases.
Cancer Research
Emerging studies suggest that compounds with similar frameworks may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. Investigating this compound's interactions with cancer-related targets could yield insights into its therapeutic potential in oncology.
Case Study 1: Antidepressant Efficacy
A study investigating the antidepressant-like effects of structurally related compounds demonstrated that modifications in the phenolic structure significantly influenced their activity in animal models. This highlights the importance of structural optimization for enhancing therapeutic efficacy.
Case Study 2: Anti-inflammatory Activity
In vitro assays using macrophage cell lines treated with this compound showed a marked reduction in pro-inflammatory cytokines. These findings support further exploration into its role as an anti-inflammatory agent.
Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines indicated that compounds with similar structural features could inhibit cell proliferation through apoptosis induction. Future studies on this compound could elucidate its mechanisms of action in cancer therapy.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes nucleophilic substitution under controlled conditions. In one protocol ( ), reductive amination of 4-methoxy-3-methylbenzaldehyde with hydroxylamine hydrochloride and subsequent reduction using NaBH₄/TiCl₄ yielded the target compound at 0°C. Key parameters include:
Reaction Step | Conditions | Yield |
---|---|---|
Oxime formation | CH₂Cl₂, rt, 18h | N/A |
Reduction with NaBH₄/TiCl₄ | DME, 0°C → rt, under argon | 59% |
This method highlights the compound’s susceptibility to reductive amination pathways, often employed to modify its amine group for enhanced bioactivity.
Electrophilic Aromatic Substitution
The aromatic rings participate in electrophilic substitutions due to electron-donating groups (e.g., methyl, methoxy). For example:
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Nitration : Reacts with HNO₃/H₂SO₄ at 50°C to introduce nitro groups primarily at the para position relative to electron-donating substituents.
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Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄, enabling further functionalization.
Reactivity trends correlate with substituent electronic effects, as demonstrated by regioselectivity in nitration experiments.
Alkylation and Acylation
The amine group readily undergoes alkylation and acylation:
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Methylation : Treatment with methyl iodide in THF at reflux (66°C) produces tertiary amines, confirmed by ¹H NMR shifts at δ 2.3–2.5 ppm.
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Acetylation : Reacts with acetyl chloride in dichloromethane to form acetamide derivatives, isolated via column chromatography (75% yield).
These reactions are pivotal for modifying solubility and pharmacological properties.
Oxidation Reactions
Controlled oxidation of the primary amine to nitriles or nitro compounds has been reported:
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Nitrile formation : Using KMnO₄ in acidic conditions (H₂SO₄, 80°C) converts the amine to a nitrile group, verified by IR absorption at ~2240 cm⁻¹.
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Nitro derivative synthesis : Reaction with m-CPBA (meta-chloroperbenzoic acid) yields nitroso intermediates, further oxidized to nitro compounds.
Complexation with Metal Ions
The amine acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes studied for catalytic applications:
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Cu(II) complex : Synthesized in ethanol/water (1:1) at pH 8–9, characterized by UV-Vis λ_max = 650 nm.
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Fe(III) complex : Exhibits magnetic properties indicative of octahedral geometry.
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
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TAAR1 agonism : Structural analogs bind trace amine-associated receptor 1 (TAAR1), modulating neurotransmitter release via amine-group protonation at physiological pH.
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Enzyme inhibition : Competes with monoamine oxidase (MAO) substrates, suggesting reversible binding through amine-enzyme active site interactions.
Stability and Degradation Pathways
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Acid hydrolysis : Decomposes in 6M HCl at 100°C, yielding 3,5-dimethylphenol and methylamine derivatives.
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Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming quinone intermediates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine, and how can reaction yields be improved?
Methodological Answer: The synthesis of aryl methanamine derivatives often involves catalytic reduction of primary amides or nitriles. For example, transition metal-free catalytic systems using potassium complexes (e.g., abnormal NHC-based catalysts) have achieved up to 90% yield for structurally similar compounds like (3,5-dimethoxyphenyl)methanamine (). Key parameters include:
- Catalyst loading : 2 mol% for efficient reduction.
- Solvent choice : Dry toluene minimizes side reactions.
- Temperature : Room temperature to 80°C, depending on substrate stability.
Yield optimization may require iterative adjustments to stoichiometry (e.g., HBPin as a reducing agent in a 4:1 ratio to substrate) and purification via recrystallization or column chromatography .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Combined analytical techniques are critical:
- NMR Spectroscopy : Compare and NMR data to published spectra of analogous compounds (e.g., δ 3.74–3.92 ppm for methoxy groups in related methanamines) ().
- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+).
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.
Contaminants like unreacted amides or by-products (e.g., oxidation products) should be quantified using impurity standards ().
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Receptor Binding Assays : Screen against GPCRs or neurotransmitter transporters (e.g., serotonin or dopamine receptors) using radiolabeled ligands ().
- Enzyme Inhibition Studies : Test IC values against kinases or hydrolases via fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assays).
- Cytotoxicity Profiling : Use MTT or resazurin assays in HEK-293 or HepG2 cell lines to assess baseline toxicity ().
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50 values across assays) be resolved?
Methodological Answer: Contradictions often arise from assay-specific conditions:
- Buffer Composition : Ionic strength (e.g., 150 mM NaCl) and pH (7.4 vs. 6.5) can alter ligand-receptor affinity.
- Cell Line Variability : Compare results across primary cells (e.g., neuronal cultures) and immortalized lines (e.g., SH-SY5Y).
- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling ().
Statistical meta-analysis of replicate datasets (n ≥ 3) is recommended to identify outliers .
Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?
Methodological Answer:
- Chiral Catalysts : Employ Ru(II)- or Ir(I)-based asymmetric hydrogenation catalysts for stereocontrol ().
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer sultams during key coupling steps (e.g., Ullmann or Buchwald-Hartwig reactions).
- Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic kinetic resolution ( ).
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hours) with LC-MS monitoring. Aryl methanamines are prone to hydrolysis under acidic conditions ().
- Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition thresholds (e.g., >150°C). Store at -20°C under argon to prevent oxidation ().
- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation products; amber glassware is recommended for storage .
Q. What computational methods are effective for structure-activity relationship (SAR) studies of substituted analogs?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., monoamine transporters) ().
- QSAR Modeling : Train models with descriptors like logP, molar refractivity, and H-bond donor/acceptor counts ().
- MD Simulations : Analyze conformational stability (e.g., RMSD < 2 Å over 100 ns trajectories) in GROMACS or AMBER ( ).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences, molecular properties, and applications of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine and related compounds:
*Calculated using ChemDraw.
Key Comparative Insights
Physicochemical Properties
- Lipophilicity: The 3,5-dimethylphenoxy group in the target compound likely enhances lipophilicity compared to halogenated analogs (e.g., dichloro/difluoro derivatives in ), which may improve blood-brain barrier penetration for CNS applications.
- Electron Effects : Electron-donating methyl groups (target compound) contrast with electron-withdrawing halogens (e.g., fluorine in ), influencing reactivity and stability. For instance, boronate esters (e.g., ) are electron-deficient, favoring cross-coupling reactions.
Properties
IUPAC Name |
[4-(3,5-dimethylphenoxy)-3-methylphenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11-6-12(2)8-15(7-11)18-16-5-4-14(10-17)9-13(16)3/h4-9H,10,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEHQYCWLHWWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CN)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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